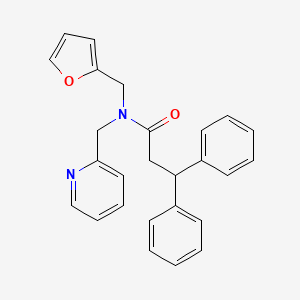

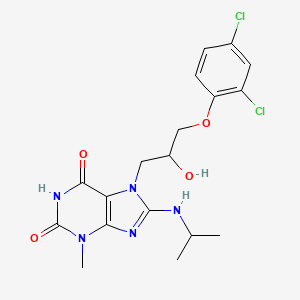

![molecular formula C16H18BrN3O2S B2565798 4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2565798.png)

4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including those related to 4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, has been explored in various studies. One approach reported the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone as a starting material, highlighting the interest in pyrazole derivatives in drug chemistry due to their potential biological applications . Another study presented a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are structurally related to the compound of interest. This synthesis featured a selective Sandmeyer reaction and provided a versatile intermediate for further functionalization .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS). For instance, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were characterized using these methods to determine their structures . Similarly, the characterization of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was performed using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives often include the formation of pyrazole rings and the subsequent introduction of various substituents. The studies demonstrate the versatility of pyrazole chemistry, allowing for the introduction of different functional groups, such as bromo, tert-butyl, and carboxamide moieties, which are relevant to the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of benzamide derivatives can be inferred. These compounds often exhibit potential biological activity, which is assessed through various biological assays. For example, the benzamide derivatives synthesized in one study were screened against different types of human alkaline phosphatase and ecto-5'-nucleotidases, showing inhibitory potential . Another study evaluated the insecticidal and fungicidal activities of synthesized carboxamides , while antibacterial, antifungal, and anticancer activities were assessed for a benzothiazolylcarbamoyl phenyl derivative .

Case Studies and Applications

The case studies mentioned in the papers focus on the biological evaluation of synthesized compounds. The benzamide derivatives were tested for their inhibitory effects on enzymes and their potential as medicinal chemistry candidates due to their ability to bind nucleotide protein targets . Other studies evaluated the synthesized compounds for their potential use in treating bacterial and fungal infections, as well as their anticancer properties . These case studies demonstrate the relevance of the synthesized compounds in various biological contexts and their potential applications in developing new therapeutic agents.

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

Intermolecular Interactions in Antipyrine-like Derivatives : This research focuses on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, revealing insights into hydrogen bonding and π-interactions. These findings can be pertinent to understanding the molecular interactions and stabilization mechanisms of structurally similar compounds like 4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (Saeed et al., 2020).

Antimicrobial Activity

Design, Synthesis, and QSAR Studies of Pyrazol-5-ones : Analogous compounds have been designed and synthesized, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in developing new antibacterial agents (Palkar et al., 2017).

Heterocyclic Synthesis

Synthesis of Pyridine and Thienopyridine Derivatives : The study on the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives indicates the versatility of pyrazole and thiazole derivatives in heterocyclic chemistry, which could be extended to the synthesis and functionalization of compounds like this compound (Gad-Elkareem et al., 2011).

Bioconjugation and Drug Synthesis

An Amino Acid Bioconjugate of an Organoplatinum Complex : The synthesis and structure characterization of a bioconjugate involving a tris(pyrazolyl)borate ligand coupled to l-phenylalanine-tert-butylester showcases the potential for bioconjugation techniques in drug design and delivery systems, relevant to the modification and application of complex molecules like this compound (Kuchta et al., 2007).

Future Directions

properties

IUPAC Name |

4-bromo-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O2S/c1-16(2,3)20-14(12-8-23(22)9-13(12)19-20)18-15(21)10-4-6-11(17)7-5-10/h4-7H,8-9H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCPJIIUVUCIBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

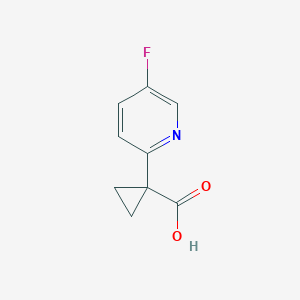

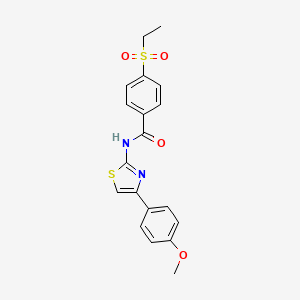

![N1-(4-fluorophenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2565715.png)

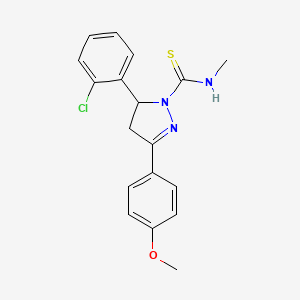

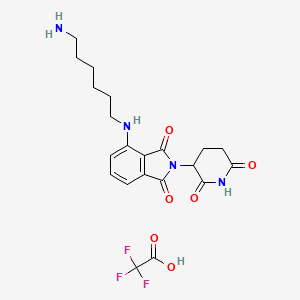

![1-{[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B2565723.png)

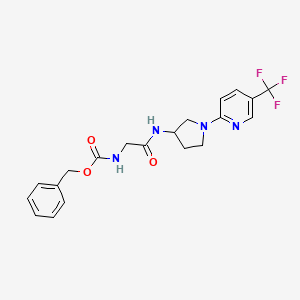

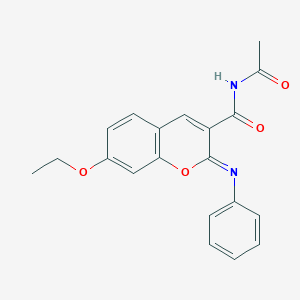

![(5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2565728.png)

![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2565732.png)

![2-(4-methoxyphenyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2565733.png)

![Propyl 4-[7-hydroxy-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2565738.png)